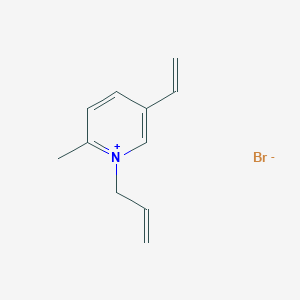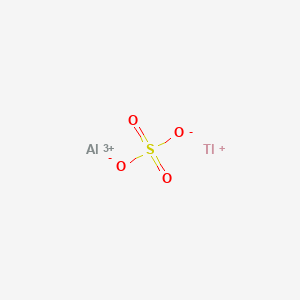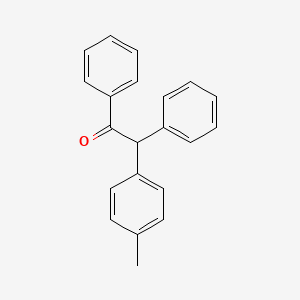![molecular formula C9H13Cl2N3O2 B14647923 5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one CAS No. 52211-53-7](/img/structure/B14647923.png)
5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one is a chemical compound known for its significant applications in various scientific fields. It is a derivative of uracil and belongs to the class of nitrogen mustards, which are known for their alkylating properties .
Preparation Methods
The synthesis of 5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one involves several steps. One common method includes the reaction of 5-amino-6-methoxypyrimidin-2(1H)-one with bis(2-chloroethyl)amine under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity .
Chemical Reactions Analysis
5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions . Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one involves its alkylating properties. The compound forms covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription . This results in cell cycle arrest and apoptosis. The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response .
Comparison with Similar Compounds
Similar compounds to 5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one include:
Melphalan: Another nitrogen mustard used as a chemotherapy agent.
Bendamustine: A nitrogen mustard with a similar mechanism of action but different clinical applications.
Chlorambucil: A related compound used in the treatment of chronic lymphocytic leukemia.
What sets this compound apart is its unique structure, which combines the alkylating properties of nitrogen mustards with the specific functional groups of pyrimidine derivatives .
Properties
CAS No. |
52211-53-7 |
|---|---|
Molecular Formula |
C9H13Cl2N3O2 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)amino]-6-methoxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H13Cl2N3O2/c1-16-8-7(6-12-9(15)13-8)14(4-2-10)5-3-11/h6H,2-5H2,1H3,(H,12,13,15) |
InChI Key |
RWTXWOBQFWLRGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC(=O)N1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



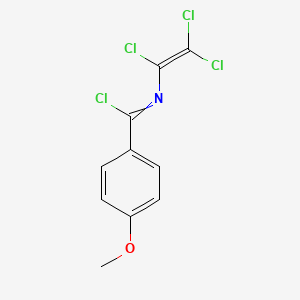
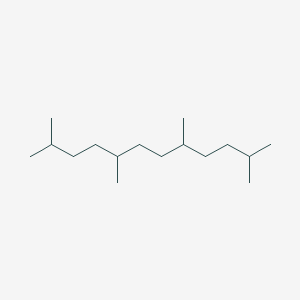
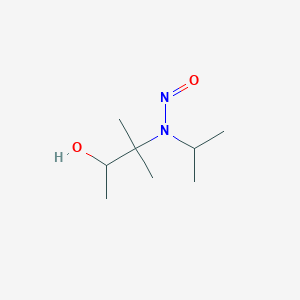
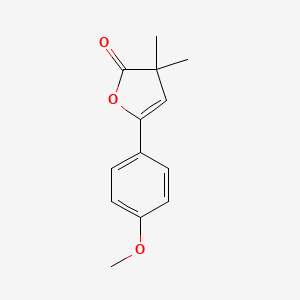

![15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine](/img/structure/B14647871.png)
![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)
![Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-](/img/structure/B14647897.png)
